2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 934765-77-2
VCID: VC2570979
InChI: InChI=1S/C10H10N2.ClH/c11-6-7-1-2-8-4-10(12)5-9(8)3-7;/h1-3,10H,4-5,12H2;1H
SMILES: C1C(CC2=C1C=CC(=C2)C#N)N.Cl
Molecular Formula: C10H11ClN2
Molecular Weight: 194.66 g/mol

2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride

CAS No.: 934765-77-2

Cat. No.: VC2570979

Molecular Formula: C10H11ClN2

Molecular Weight: 194.66 g/mol

* For research use only. Not for human or veterinary use.

2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride - 934765-77-2

Specification

CAS No. 934765-77-2
Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
IUPAC Name 2-amino-2,3-dihydro-1H-indene-5-carbonitrile;hydrochloride
Standard InChI InChI=1S/C10H10N2.ClH/c11-6-7-1-2-8-4-10(12)5-9(8)3-7;/h1-3,10H,4-5,12H2;1H
Standard InChI Key XPMAEZUJWDSWJS-UHFFFAOYSA-N
SMILES C1C(CC2=C1C=CC(=C2)C#N)N.Cl
Canonical SMILES C1C(CC2=C1C=CC(=C2)C#N)N.Cl

Introduction

Chemical Structure and Properties

Chemical Identifiers

The compound can be identified through various systematic naming conventions and identifier systems used in chemical databases and literature. These identifiers allow for unambiguous recognition of the compound across different research platforms and publications.

Table 1: Chemical Identifiers of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride

Identifier TypeValue
CAS Number934765-77-2
Molecular FormulaC₁₀H₁₁ClN₂
Molecular Weight194.66 g/mol
IUPAC Name2-amino-2,3-dihydro-1H-indene-5-carbonitrile;hydrochloride
Standard InChIKeyXPMAEZUJWDSWJS-UHFFFAOYSA-N
Canonical SMILESC1C(CC2=C1C=CC(=C2)C#N)N.Cl
PubChem Compound ID67160068
EC Number820-545-5

The compound is clearly distinct from the free base form (1H-Indene-5-carbonitrile, 2-amino-2,3-dihydro-), which has a PubChem CID of 12147688 and a molecular weight of 158.20 g/mol without the hydrochloride component .

Synthesis and Chemical Reactions

Chemical Reactivity

The compound contains several reactive sites that could participate in various chemical transformations:

  • The amino group at the 2-position can undergo typical amine reactions such as acylation, alkylation, and reductive amination.

  • The nitrile group can be hydrolyzed to form carboxylic acids or reduced to form primary amines.

  • The aromatic ring system can participate in electrophilic aromatic substitution reactions.

These reactive sites provide opportunities for the synthesis of structural analogs with potentially modified biological activities, which is particularly important for structure-activity relationship studies in drug discovery programs targeting DDR1 or related proteins.

Biological Activity and Mechanism of Action

DDR1 Inhibition

2-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride has been identified as a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, proliferation, and extracellular matrix remodeling. The compound demonstrates high affinity binding to DDR1 with a dissociation constant (Kd) of 5.9 nM and inhibits its kinase activity with an IC50 value of 14.9 nM.

Table 2: Biological Activity Profile of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride

ParameterValueTarget
Binding Affinity (Kd)5.9 nMDDR1
Enzyme Inhibition (IC50)14.9 nMDDR1 kinase activity

This high-affinity binding disrupts collagen-induced DDR1 signaling pathways that are crucial for epithelial-mesenchymal transition (EMT) and cancer cell metastasis, suggesting potential applications in cancer therapy. The selectivity for DDR1 over other kinases is a notable feature that could reduce off-target effects in potential therapeutic applications.

Hazard StatementDescriptionCategory
H302Harmful if swallowedAcute toxicity, oral
H312Harmful in contact with skinAcute toxicity, dermal
H315Causes skin irritationSkin corrosion/irritation
H319Causes serious eye irritationSerious eye damage/eye irritation
H332Harmful if inhaledAcute toxicity, inhalation
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation

These hazard classifications indicate that the compound requires careful handling to prevent adverse health effects, particularly related to skin contact, ingestion, inhalation, and eye exposure .

Research Applications and Future Directions

Current Research Applications

The selective DDR1 inhibition properties of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride make it valuable for various research applications:

  • As a pharmacological tool to study DDR1-mediated signaling pathways.

  • In cancer research to investigate the role of DDR1 in tumor progression and metastasis.

  • For developing structure-activity relationships to design more potent or selective DDR1 inhibitors.

These applications contribute to a better understanding of DDR1 biology and its role in various disease processes, potentially leading to novel therapeutic strategies.

Future Research Directions

Several promising research directions could further explore the properties and applications of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride:

  • Detailed structural studies of the compound-DDR1 interaction to understand binding mechanisms.

  • Development of structural analogs with improved potency, selectivity, or pharmacokinetic properties.

  • Preclinical studies to evaluate its efficacy in relevant disease models, particularly cancer and fibrotic disorders.

  • Investigation of combination therapies with established treatments to enhance therapeutic outcomes.

These research directions could potentially lead to improved understanding of DDR1 biology and the development of novel therapeutic agents targeting DDR1-dependent diseases.

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